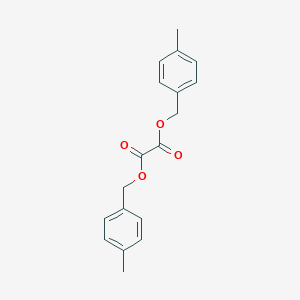
Bis(4-methylbenzyl) oxalate
説明
Bis(4-methylbenzyl) oxalate is a chemical compound that is related to various other compounds studied for their unique chemical and physical properties. While the specific compound bis(4-methylbenzyl) oxalate is not directly mentioned in the provided papers, we can infer its properties and synthesis based on closely related compounds such as dibenzyl oxalate and bis[phenyl(p-tolyl)methyl] oxalate .
Synthesis Analysis
The synthesis of dibenzyl oxalate, a compound structurally similar to bis(4-methylbenzyl) oxalate, can be achieved by reacting oxalic acid with benzyl alcohol using p-toluene sulfonic acid, potassium bisulfite, or strong acid ionic exchange resin as catalysts . The reaction also involves the use of water-carrying agents such as toluene, benzene, or cyclohexane to drive the reaction forward by removing water formed during the esterification process. The optimal conditions for this reaction include a molar ratio of oxalic acid to benzyl alcohol of 1:2.2, with a reaction time of 40 minutes, yielding up to 96.2% of dibenzyl oxalate .
Molecular Structure Analysis
The molecular structure of compounds related to bis(4-methylbenzyl) oxalate can be elucidated using various spectroscopic techniques such as NMR, IR, and mass spectrometry . For instance, the molecular structure of bis(2-methoxy-4-allylphenyl)oxalate was determined using these methods, and the data was further supported by single-crystal X-ray diffraction . The molecular geometry and structural parameters are crucial in understanding the chemical behavior of these compounds.
Chemical Reactions Analysis
The chemical behavior of bis(4-methylbenzyl) oxalate can be inferred from studies on similar compounds. For example, bis[phenyl(p-tolyl)methyl] oxalate undergoes pyrolysis, leading to fragmentation into radicals and carbenes . This indicates that bis(4-methylbenzyl) oxalate may also be prone to thermal decomposition, which could be an important consideration in its handling and potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(4-methylbenzyl) oxalate can be predicted based on the properties of similar compounds. For instance, the transitional properties of dimeric liquid crystals related to bis(4-methylbenzyl) oxalate have been characterized, showing rich smectic polymorphism and phase transitions . Additionally, the theoretical and experimental investigations of bis(2-methoxy-4-allylphenyl)oxalate provide insights into its molecular electrostatic potential, frontier molecular orbitals, and non-linear optical (NLO) properties . These studies suggest that bis(4-methylbenzyl) oxalate may exhibit similar properties, which could be relevant for materials science and optoelectronic applications.
科学的研究の応用
1. Chemiluminescence Detection in High-Performance Liquid Chromatography
Bis[4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl] oxalate (TDPO), a derivative of bis(4-methylbenzyl) oxalate, is used in peroxyoxalate chemiluminescence (CL) for detecting fluorescent compounds. This application is significant in reversed-phase high-performance liquid chromatography (HPLC), where TDPO demonstrates stability and high sensitivity in detecting fluorescent compounds like dansylamino acids at sub-femtomole levels (Imai et al., 1987).
2. Polymerization and Material Science
Bis(4-vinylbenzyl)-oxalate (DBE), related to bis(4-methylbenzyl) oxalate, is used in creating branched polystyrene through atom transfer radical polymerization. This process utilizes copper bromide and 2,2'-bipyridine as catalysts, demonstrating the role of bis(4-methylbenzyl) oxalate derivatives in advancing polymerization techniques and material science (Huang et al., 2020).
3. Molecular Structure Investigations
Studies on bis(2-methoxy-4-allylphenyl)oxalate, closely related to bis(4-methylbenzyl) oxalate, focus on understanding its molecular structure and behavior. Techniques like NMR spectroscopy and X-ray diffraction are used to analyze the molecule's structure, helping in the prediction of chemical behavior and properties (Şahin et al., 2016).
4. Photoluminescent Materials
Bis(4-methylbenzyl) oxalate derivatives are synthesized for incorporation into polymer composites, aiming to develop photoluminescent materials. These compounds show potential in creating lighting solutions at room and low temperatures, signifying their applicability in photoluminescent technologies (Petre & Zecheru, 2013).
5. Corrosion Inhibition
Derivatives of bis(4-methylbenzyl) oxalate are explored for their corrosion inhibiting properties on metals like mild steel. These studies are crucial in understanding how these compounds can be used in industrial applications to protect metals from corrosion, especially in harsh chemical environments (Singh & Quraishi, 2016).
Safety And Hazards
“Bis(4-methylbenzyl) oxalate” is classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
特性
IUPAC Name |
bis[(4-methylphenyl)methyl] oxalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-13-3-7-15(8-4-13)11-21-17(19)18(20)22-12-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFZBTUMXCSRLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC(=O)C(=O)OCC2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8066343 | |
| Record name | Bis(p-methylbenzyl)oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-methylbenzyl) oxalate | |
CAS RN |
18241-31-1 | |
| Record name | Di-p-methylbenzyl oxalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18241-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanedioic acid, 1,2-bis((4-methylphenyl)methyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018241311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanedioic acid, 1,2-bis[(4-methylphenyl)methyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(p-methylbenzyl)oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-methyl-2-(1-piperidyl)ethyl]pyridin-2-amine](/img/structure/B103259.png)

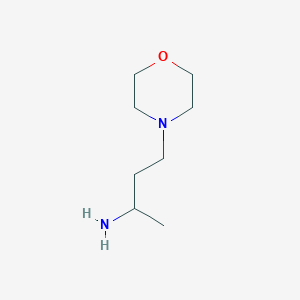
![(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol](/img/structure/B103270.png)

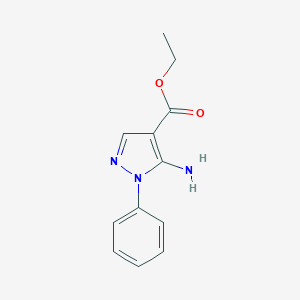

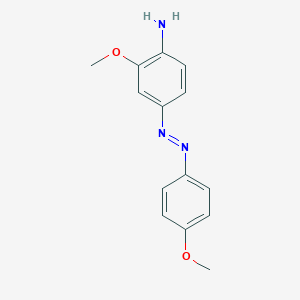
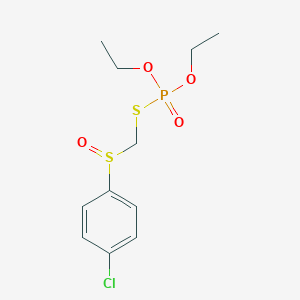
![2-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B103277.png)
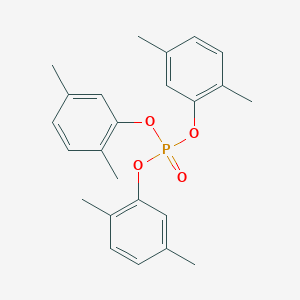
![2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B103279.png)
![2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine](/img/structure/B103283.png)
